N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Tetrazole Formation: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.
Coupling Reaction: Finally, the indole and tetrazole derivatives are coupled with a benzoyl chloride derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.
Reduction: Reduction of the nitro group (if present) on the benzamide can be achieved using hydrogenation.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzamides or indoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metals.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to natural indole derivatives.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic tools due to its ability to bind to specific biological targets.
Industry
Agriculture: Potential use as a plant growth regulator.
Pharmaceuticals: Large-scale production for use in various drug formulations.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The indole moiety can interact with proteins and enzymes, often through π-π stacking interactions or hydrogen bonding. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Losartan: An angiotensin II receptor antagonist with a tetrazole ring.
Uniqueness
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of both indole and tetrazole moieties in a single molecule
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Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-14-6-5-9-18-16(14)10-12-25(18)13-11-21-20(27)17-7-3-4-8-19(17)26-15(2)22-23-24-26/h3-10,12H,11,13H2,1-2H3,(H,21,27) |
InChI Key |
YNFVVYBHFXNNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=CC=C3N4C(=NN=N4)C |
Origin of Product |
United States |
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